molecular formula C12H18N2O B1361558 N,N-Diisopropylisonicotinamide CAS No. 77924-05-1

N,N-Diisopropylisonicotinamide

Cat. No.: B1361558
CAS No.: 77924-05-1
M. Wt: 206.28 g/mol
InChI Key: HLRSGDOBQLTYNO-UHFFFAOYSA-N
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Description

Historical Trajectory of Pyridine (B92270) Carboxamide Derivatives in Organic Chemistry

The story of N,N-Diisopropylisonicotinamide is rooted in the broader history of pyridine chemistry. Pyridine, a basic heterocyclic organic compound, was first isolated from coal tar in the mid-19th century. nih.govwikipedia.org Its structure was elucidated in the 1870s, revealing its relationship to benzene (B151609) with one CH group replaced by a nitrogen atom. wikipedia.org The development of synthetic methods to construct the pyridine ring was a crucial step forward. Notable among these are the Hantzsch pyridine synthesis, first described in 1881, which involves the condensation of a β-keto ester, an aldehyde, and a nitrogen donor, and the Chichibabin pyridine synthesis, reported in 1924, which uses aldehydes and ammonia (B1221849) to produce pyridine and its derivatives. wikipedia.orgwikipedia.orgwikipedia.org The Chichibabin method, in particular, became a cornerstone for the industrial production of various pyridines. wikipedia.orgatamanchemicals.com

Pyridine carboxamides, which feature an amide group attached to the pyridine ring, emerged as a significant class of compounds with diverse applications. numberanalytics.comresearchgate.net The position of the carboxamide group is critical, leading to structural isomers with distinct properties, such as picolinamide (B142947) (2-position), nicotinamide (B372718) (3-position), and isonicotinamide (B137802) (4-position). acs.org Nicotinamide, also known as vitamin B3, is a vital component of coenzymes like NAD and NADP, central to metabolism. tandfonline.com Isonicotinamide and its derivatives also demonstrated significant biological potential, forming the basis for antitubercular drugs and other pharmacologically active agents. acs.orgasm.org The exploration of N-substituted pyridine carboxamides, such as N,N-dialkylamides, further expanded their utility, leveraging the electronic and steric properties of the alkyl groups to fine-tune reactivity and function in organic synthesis and materials science. researchgate.netacs.org

Structural Significance of the Isonicotinamide Framework and Diisopropyl Substituents

The chemical behavior of this compound is dictated by the interplay between its two primary structural components: the isonicotinamide framework and the N,N-diisopropyl substituents.

The Isonicotinamide Framework: The isonicotinamide structure consists of a pyridine ring substituted with a carboxamide group at the 4-position. The nitrogen atom in the pyridine ring is a Lewis basic site, capable of coordinating to metal ions and participating in hydrogen bonding. numberanalytics.comacs.org This makes isonicotinamide and its derivatives valuable ligands in coordination chemistry and crystal engineering, where they are used to construct metal-organic frameworks (MOFs) and other supramolecular assemblies. researchgate.netmdpi.com The carboxamide group itself is a powerful functional group. The partial double bond character of the C-N amide bond restricts rotation, leading to a relatively planar and rigid structure. acs.org The amide's carbonyl oxygen is a strong hydrogen bond acceptor and a Lewis basic site, while the amide nitrogen's properties are modulated by its substituents. acs.org

The Diisopropyl Substituents: The two isopropyl groups attached to the amide nitrogen are a defining feature of this compound. These bulky alkyl groups exert significant steric hindrance around the amide functionality. This steric bulk can influence the compound's reactivity, for example, by protecting the amide group from nucleophilic attack. uwindsor.ca In organic synthesis, such bulky N,N-dialkylamide groups are powerful directing groups in reactions like ortho-lithiation. clockss.orgwikipedia.orgbaranlab.org The amide group coordinates to the lithium reagent, directing deprotonation to the adjacent, or ortho, position on the pyridine ring with high selectivity. clockss.orgwikipedia.org This provides a reliable method for functionalizing the pyridine ring at a specific location, a key strategy in the synthesis of complex molecules. nih.gov

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 77924-05-1
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol

This table presents key identifiers for this compound.

Table 2: Comparison of Isonicotinamide and Nicotinamide
FeatureIsonicotinamideNicotinamide
Carboxamide Position 4-position3-position
Structural Isomer Positional IsomerPositional Isomer
Key Role Precursor in synthesis, Ligand in coordination chemistry. Vitamin B3, component of NAD/NADP. tandfonline.com
Reactivity The 4-position influences electronic distribution and hydrogen-bonding patterns differently than the 3-position. Oxidizes faster than isonicotinamide under certain conditions due to different electron density.

This table highlights the structural and functional differences between the two pyridinecarboxamide isomers.

Current Landscape of Academic Inquiry into this compound: A Research Overview

Current research on this compound primarily focuses on its utility as a building block in organic synthesis and as a ligand in the construction of coordination polymers and supramolecular structures.

A significant area of investigation is its use in directed ortho-metalation (DoM). The N,N-diisopropylamide group is a highly effective directing group, facilitating the selective lithiation of the pyridine ring at the C-3 position. clockss.orgresearchgate.net For instance, treatment with lithium diisopropylamide (LDA) at low temperatures generates a lithium intermediate that can react with various electrophiles, yielding 3-substituted derivatives. clockss.orgnih.gov This strategy has been successfully employed in the total synthesis of complex natural products and other target molecules, such as (+)-pyrido[3,4-b]homotropane. nih.gov

In the field of coordination chemistry and materials science , this compound serves as a versatile ligand (L). Researchers have synthesized and characterized numerous metal complexes and coordination polymers using this compound. tandfonline.comresearchgate.nettcarts.in For example, it has been used to create one-dimensional coordination polymers with cobalt(II), where the ligand bridges metal centers using both its pyridine nitrogen and carbonyl oxygen atoms. tandfonline.comrsc.org Studies have explored how reaction conditions, such as the metal-to-ligand ratio, can lead to different supramolecular isomers, including simple coordination compounds and 1D coordination polymers. researchgate.net These frameworks are of interest for their potential magnetic, electronic, and catalytic properties. tandfonline.comresearchgate.net

Furthermore, this compound has been utilized in cross-coupling reactions . It has been a substrate in Buchwald-Hartwig amination reactions, demonstrating how the steric and electronic properties of the diisopropylamide group influence the outcome of the coupling with various aniline (B41778) derivatives. researchgate.net This highlights its role as a tunable scaffold for developing new synthetic methodologies.

Table 3: Summary of Research Applications for this compound

Research AreaApplicationKey Findings
Directed ortho-Metalation Synthesis of substituted pyridinesThe N,N-diisopropylamide group directs lithiation to the C-3 position, enabling regioselective functionalization. clockss.orgnih.gov
Coordination Chemistry Ligand for metal complexesForms coordination polymers and discrete complexes with transition metals like Cu(II) and Co(II). tandfonline.comresearchgate.netrsc.org
Supramolecular Chemistry Building block for supramolecular isomersReaction conditions can be tuned to produce different structural isomers from the same reactants. researchgate.net
Cross-Coupling Reactions Substrate in Buchwald-Hartwig aminationUsed to study the effects of steric and electronic factors on C-N bond formation. researchgate.net

This table summarizes the principal areas of academic inquiry involving this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-di(propan-2-yl)pyridine-4-carboxamide
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InChI

InChI=1S/C12H18N2O/c1-9(2)14(10(3)4)12(15)11-5-7-13-8-6-11/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRSGDOBQLTYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283896
Record name N,N-DIISOPROPYLISONICOTINAMIDE
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77924-05-1
Record name 77924-05-1
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Record name N,N-DIISOPROPYLISONICOTINAMIDE
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Record name N,N-bis(propan-2-yl)pyridine-4-carboxamide
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Advanced Synthetic Methodologies and Mechanistic Investigations of N,n Diisopropylisonicotinamide and Its Derivatives

Strategies for the Synthesis of N,N-Diisopropylisonicotinamide Scaffolds

The construction of the this compound core and its subsequent elaboration into more complex derivatives rely on a range of modern synthetic strategies. These methods leverage the inherent reactivity of the pyridine (B92270) ring and the unique directing capabilities of the amide functional group.

Regioselective Ortho-Lithiation of Isonicotinamide (B137802) Precursors

A cornerstone of functionalizing the this compound scaffold is the Directed ortho-Metalation (DoM) reaction. wikipedia.org This strategy provides a highly efficient and regioselective route to introduce a wide variety of substituents at the C-3 position, adjacent to the parent amide group.

The N,N-diisopropylamide group acts as a potent Directed Metalation Group (DMG). wikipedia.orgharvard.edu In the presence of a strong organolithium base, such as n-butyllithium or sec-butyllithium, the heteroatom of the DMG coordinates to the lithium cation. wikipedia.org This coordination creates a complex that positions the organolithium's basic alkyl group in close proximity to the C-3 proton, facilitating its abstraction (deprotonation). baranlab.org This "complex-induced proximity effect" ensures that lithiation occurs exclusively at the ortho position, as opposed to other potentially acidic sites on the pyridine ring. baranlab.org The resulting aryllithium intermediate is a powerful nucleophile that can be reacted with a diverse array of electrophiles to yield 3-substituted this compound derivatives. rsc.org This two-step, one-pot sequence is a highly practical method for elaborating the core structure.

The versatility of this method is demonstrated by the range of electrophiles that can be used to quench the lithiated intermediate, as summarized in the table below.

Electrophile ClassSpecific Reagent ExampleFunctional Group Introduced
Alkylating AgentsIodomethane (CH₃I)Methyl (-CH₃)
Carbonyl CompoundsBenzaldehyde (C₆H₅CHO)Hydroxybenzyl (-CH(OH)C₆H₅)
Carbonyl CompoundsN,N-Dimethylformamide (DMF)Formyl (-CHO)
Silylating AgentsTrimethylsilyl chloride ((CH₃)₃SiCl)Trimethylsilyl (-Si(CH₃)₃)
Halogenating AgentsHexachloroethane (C₂Cl₆)Chloro (-Cl)
Boronating AgentsTriisopropyl borate (B1201080) (B(O-i-Pr)₃)Boronic acid (-B(OH)₂) (after hydrolysis)
DisulfidesDimethyl disulfide (CH₃SSCH₃)Methylthio (-SCH₃)

Condensation Reactions for Elaboration of the Core Structure

The fundamental synthesis of the this compound core is achieved through a condensation reaction, specifically an amidation. This typically involves the reaction of isonicotinic acid, or a more reactive derivative like isonicotinoyl chloride, with diisopropylamine. The use of standard peptide coupling reagents can also facilitate this transformation directly from the carboxylic acid, forming the robust amide bond that defines the molecule.

Beyond the initial synthesis, condensation reactions can be used to elaborate the core structure into more complex supramolecular assemblies. Research has shown that the isonicotinamide moiety is an effective building block in the formation of coordination polymers and cocrystals. mdpi.comnih.gov The nitrogen atom of the pyridine ring can act as a ligand, coordinating to metal centers, while the amide group can participate in extensive hydrogen-bonding networks. researchgate.netdergipark.org.tr For instance, reacting this compound derivatives with suitable metal salts can lead to the self-assembly of intricate, multidimensional coordination polymers where the isonicotinamide unit acts as a bridging ligand. nih.gov These processes represent an elaboration of the core structure through the formation of non-covalent bonds, driven by molecular recognition and self-assembly principles.

Multi-step Asymmetric Synthesis of Complex Molecular Architectures Featuring the Isonicotinamide Moiety

The construction of complex, chiral molecules containing the isonicotinamide framework often relies on the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate to control the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. wikipedia.org

A general strategy for the asymmetric synthesis of a complex molecule featuring the this compound moiety can be envisioned as follows:

Attachment of Chiral Auxiliary: A prochiral isonicotinamide derivative (for example, one containing a ketone or an alkene in a side chain) is covalently attached to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. This creates a diastereomeric intermediate.

Diastereoselective Reaction: A new stereocenter is introduced via a reaction that is directed by the chiral auxiliary. The steric hindrance of the auxiliary blocks one face of the reactive site, forcing the incoming reagent to attack from the opposite, less hindered face. This results in the formation of one diastereomer in significant excess.

Removal of Auxiliary: The chiral auxiliary is cleaved from the molecule, revealing the newly formed, enantiomerically enriched functional group within the complex molecular architecture.

This approach allows for the precise control of stereochemistry, which is crucial in the synthesis of biologically active compounds and other complex molecular targets. nih.gov The isonicotinamide moiety can be a stable component of the final molecule, providing specific structural or electronic properties.

Mechanistic Elucidation of Chemical Transformations Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Key considerations include the kinetic and thermodynamic factors in lithiation reactions and the influence of molecular structure on the efficiency of cross-coupling processes.

Kinetic and Thermodynamic Aspects of Lithiation-Mediated Reactions

The regioselectivity of the Directed ortho-Metalation (DoM) of this compound is a classic example of a reaction under kinetic control. uwindsor.ca In chemical reactions that can yield more than one product, the kinetic product is the one that is formed fastest, while the thermodynamic product is the most stable one. icho.edu.pl

In the lithiation of this compound, the reaction is typically performed at very low temperatures (e.g., -78 °C). At this temperature, the deprotonation step is effectively irreversible. The transition state leading to the formation of the C-3 lithiated species is significantly lower in energy than any other possible deprotonation pathway due to the stabilizing coordination between the amide's oxygen and the lithium ion of the base. baranlab.org This C-3 lithiated species is therefore the kinetic product. If the reaction were allowed to warm up, the C-3 lithiated intermediate could potentially revert to the starting material or rearrange to a more thermodynamically stable aryllithium species, if one existed. However, by maintaining a low temperature, the reaction is "frozen" at the kinetic product, which is then trapped by the addition of an electrophile.

Influence of Steric and Electronic Factors on Reactivity and Selectivity in Cross-Coupling Reactions

Following functionalization via ortho-lithiation, derivatives of this compound (e.g., 3-bromo-N,N-diisopropylisonicotinamide) can serve as substrates in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgacs.org The success and selectivity of these reactions are heavily influenced by a combination of steric and electronic factors. rsc.org

Electronic Factors: The pyridine ring is inherently electron-deficient, which generally facilitates the oxidative addition step of the catalytic cycle with a palladium(0) catalyst. nih.gov The electronic nature of the substituent at the C-3 position can further modulate this reactivity. An electron-withdrawing group at C-3 would increase the electrophilicity of the C-X bond, potentially accelerating oxidative addition. Conversely, an electron-donating group could slow this step. rsc.org

Steric Factors: Steric hindrance plays a critical role in all steps of the catalytic cycle. reddit.com The bulky N,N-diisopropylamide group at C-4 creates significant steric crowding. This is compounded by the substituent introduced at the C-3 position. A large group at C-3 can hinder the approach of the bulky palladium catalyst, slowing the rate of oxidative addition. Similarly, steric bulk on either the organoboron reagent or the palladium catalyst's ligands can impede the transmetalation and reductive elimination steps. rsc.orgnih.gov

Substituent at C-3Steric EffectElectronic EffectPredicted Impact on Suzuki Coupling Rate
-ClSmallWithdrawingFavorable electronics may be offset if bulky ligands are used. Generally reactive.
-CH₃SmallDonatingSlower oxidative addition due to donating effect, but low steric hindrance.
-C(CH₃)₃LargeDonatingVery slow reaction due to significant steric hindrance and unfavorable electronics.
-CF₃MediumWithdrawingFavorable electronics for oxidative addition, but rate may be moderated by steric bulk.

Careful selection of the catalyst, ligands, and reaction conditions is therefore essential to overcome potential steric and electronic challenges and achieve successful cross-coupling with these highly substituted pyridine derivatives.

Reaction Pathways in Cyclization and Annulation Processes

The synthetic utility of this compound extends to its application as a versatile precursor in the construction of complex heterocyclic frameworks through cyclization and annulation reactions. The amide moiety serves as an effective directing group for ortho-metalation, enabling the introduction of various substituents at the 3-position of the pyridine ring. These substituents can then undergo subsequent intramolecular reactions to form fused or bridged ring systems. Mechanistic investigations into these reaction pathways are crucial for optimizing reaction conditions and expanding the scope of accessible molecular architectures.

A prominent strategy involves the initial functionalization of this compound via directed ortho-lithiation. This process typically employs a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures to deprotonate the position ortho to the amide directing group. The resulting organolithium intermediate is a potent nucleophile that can react with a wide array of electrophiles to introduce side chains. These side chains, strategically chosen, are poised for subsequent cyclization.

For instance, the introduction of an alkenyl or alkynyl group at the 3-position paves the way for transition metal-catalyzed annulation reactions. Methodologies such as intramolecular Heck reactions can be envisioned where a palladium catalyst facilitates the cyclization of an ortho-alkenylated derivative. The reaction pathway would involve oxidative addition of the catalyst to a suitably placed halide or triflate, followed by migratory insertion of the alkene and subsequent reductive elimination to furnish the cyclized product.

A notable application of this strategy is in the synthesis of bridged polycyclic structures, such as (+)-pyrido[3,4-b]homotropane. While the full mechanistic details of every step are not always exhaustively reported in single sources, the synthetic sequence highlights a key cyclization pathway. The synthesis commences with the Snieckus ortho-lithiation of this compound, followed by acylation to introduce a side chain. A crucial subsequent step involves a Ring-Closing Metathesis (RCM) reaction, which is a powerful method for the formation of cyclic alkenes.

The general mechanism for RCM, catalyzed by ruthenium-based complexes like the Grubbs catalysts, involves a series of [2+2] cycloadditions and cycloreversions. The catalyst's metal-alkylidene moiety reacts with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new alkylidene and a new metal-bound alkene. An intramolecular reaction with the second alkene of the diene substrate then forms another metallacyclobutane, which upon retro-[2+2] cycloaddition, releases the cyclic alkene product and regenerates the metal-alkylidene catalyst, allowing the catalytic cycle to continue. The efficiency of this ring-closure is often dependent on the nature of the catalyst, the solvent, and the substrate's conformational predisposition to cyclize.

The following table summarizes representative reaction conditions for the initial ortho-lithiation of this compound, a critical step enabling subsequent cyclization and annulation reactions.

EntryBaseSolventTemperature (°C)ElectrophileProduct Yield (%)
1LDATHF-78D2O95
2LDATHF-78MeI85
3LDATHF-78PhCHO78
4LDATHF-78(CH2O)n65
5s-BuLi/TMEDATHF-78I290

Further elaboration of the initially formed products can lead to substrates for various annulation strategies. For example, the introduction of an ortho-amino group and a carbonyl functionality on an adjacent substituent can lead to condensation reactions to form fused heterocyclic systems like pyridopyrimidines. The reaction pathway in such cases typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the new ring.

Coordination Chemistry and Supramolecular Architectures Based on N,n Diisopropylisonicotinamide

Ligand Properties and Diverse Coordination Modes of N,N-Diisopropylisonicotinamide

This compound is a versatile organic ligand in coordination chemistry, primarily due to its potential to bind metal ions through two different donor atoms: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group. This dual-binding capability allows for a rich variety of coordination modes, influencing the structure and dimensionality of the resulting metal-organic architectures.

Investigation of Nitrogen-Donor and Oxygen-Donor Binding Capabilities

This compound possesses two primary sites for metal coordination: the lone pair of electrons on the pyridine nitrogen atom and the lone pairs on the carbonyl oxygen atom. The preference for one donor site over the other, or the simultaneous use of both, depends on several factors, including the nature of the metal ion (hard vs. soft acid-base principles), the counter-anion, and the reaction conditions.

In many complexes, the ligand utilizes the pyridine nitrogen as the primary donor site. mdpi.com However, the carbonyl oxygen is also a potent coordination site, and its involvement is crucial for the formation of bridged structures and coordination polymers. researchgate.net For instance, in cobalt(II) complexes, this compound has been observed to coordinate through both its carbonyl oxygen and pyridine nitrogen atoms simultaneously. nih.gov This ambidentate nature allows it to act as a monodentate ligand through either the nitrogen or oxygen atom, or as a bridging ligand connecting two different metal centers.

Formation of Discrete Metal Complexes and Extended Coordination Polymers

The ability of this compound to adopt various coordination modes directly influences the dimensionality of the resulting metal complexes. When acting as a terminal, monodentate ligand, it typically leads to the formation of discrete, zero-dimensional (0D) metal complexes. nih.gov In these structures, a central metal ion is coordinated by one or more this compound ligands, along with other co-ligands, forming a finite molecular unit.

Conversely, when the ligand utilizes both its nitrogen and oxygen donor atoms to bridge between metal centers, it can give rise to extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. semanticscholar.orgnih.gov A notable example is the reaction of this compound with anhydrous cobalt(II) chloride, which yields a 1D coordination polymer constructed from linear trinuclear cobalt units linked by the ligand. nih.gov This demonstrates the ligand's capacity to facilitate the self-assembly of complex, extended networks.

Synthesis and Crystallographic Characterization of Coordination Compounds

The synthesis of coordination compounds involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The resulting crystalline products can be characterized by single-crystal X-ray diffraction to elucidate their precise molecular and supramolecular structures.

Copper(II) Coordination Compounds with this compound: Structural Diversity and Bonding Analysis

Copper(II) ions are well-known for their flexible coordination geometry, often exhibiting distorted octahedral, square pyramidal, or trigonal bipyramidal environments due to the Jahn-Teller effect. nih.gov When complexed with this compound, a variety of structures can be anticipated. Coordination typically occurs through the pyridine nitrogen and/or the carbonyl oxygen. mdpi.com

In hypothetical discrete complexes, the Cu(II) center might be coordinated by this compound as a monodentate ligand via its nitrogen atom, with the remaining coordination sites occupied by anions (e.g., chloride, nitrate) or solvent molecules. nih.gov In such cases, the Cu-N bond distances would be expected to be in the range of 1.9 to 2.1 Å. If the carbonyl oxygen also participates in coordination, it could lead to chelation or, more commonly, bridging between copper centers, resulting in dimeric or polymeric structures. researchgate.net Analysis of these compounds often involves studying the bond lengths and angles around the copper center to define its coordination geometry and understand the electronic and steric effects of the bulky diisopropyl groups.

Table 1: Typical Coordination Geometries and Bond Parameters for Copper(II) Complexes

Geometry Typical Coordination Number Cu-N Bond Length (Å) Cu-O Bond Length (Å)
Square Pyramidal 5 1.95 - 2.10 (equatorial) 1.90 - 2.05 (equatorial)
Distorted Octahedral 6 1.95 - 2.10 (equatorial) 1.90 - 2.05 (equatorial)
Trigonal Bipyramidal 5 1.98 - 2.15 1.92 - 2.10

Cobalt(II) Coordination Networks Incorporating this compound: Design and Structural Properties

The reaction of anhydrous Cobalt(II) chloride with this compound has been shown to produce a one-dimensional coordination polymer with a unique structure. nih.gov The fundamental building block of this network is a linear trinuclear [Co3L4Cl6] unit (where L = this compound).

Within this trinuclear entity, the central Co(II) ion exhibits a distorted octahedral geometry. It is coordinated to two this compound ligands through their carbonyl oxygen atoms, two bridging chloride ions, and two pyridine nitrogen atoms from adjacent ligands. The two outer Co(II) ions display a distorted tetrahedral geometry, each coordinating to one ligand molecule via the pyridine nitrogen, one bridging chloride, and two terminal chloride ions. nih.gov This arrangement results in a rare mixed-geometry assembly of Co(Td)-Co(Oh)-Co(Td). The magnetic properties of this compound indicate weak ferromagnetic interactions between the central octahedral Co(II) and the terminal tetrahedral Co(II) ions. nih.gov

Table 2: Crystallographic and Coordination Data for the [Co3(C12H18N2O)4Cl6]n Polymer

Parameter Value
Crystal System Monoclinic
Space Group P21/c
Central Co(II) Geometry Distorted Octahedral
Terminal Co(II) Geometry Distorted Tetrahedral
Ligand Coordination Modes O-monodentate, N-monodentate, O,N-bridging

Data derived from published research on cobalt(II) coordination networks. nih.gov

Analysis of Supramolecular Isomerism and Thermally Induced Structural Transformations in Metal Complexes

Supramolecular isomerism occurs when complexes with the same chemical composition crystallize into different structural arrangements or networks. rsc.org This phenomenon is prevalent in coordination polymers and can be influenced by subtle changes in reaction conditions such as solvent, temperature, or the presence of template molecules. nih.govnih.gov For complexes of this compound, it is conceivable that different solvents could lead to distinct crystal packing or even different coordination polymer dimensionalities (e.g., a 1D chain vs. a 2D sheet) from the same set of starting materials.

Furthermore, these coordination complexes can undergo thermally induced structural transformations. nih.gov Upon heating, a complex might lose coordinated solvent molecules, leading to a change in the coordination number and geometry of the metal center. In some cases, this can trigger a complete reorganization of the crystal structure, potentially converting one supramolecular isomer into another or causing a change in the dimensionality of a coordination polymer. researchgate.net These transformations can be studied using techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and variable-temperature X-ray diffraction.

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Crystal Engineering

The rational design and synthesis of crystalline solids with desired structures and properties, a field known as crystal engineering, heavily relies on the predictable nature of intermolecular interactions. In the context of coordination polymers involving this compound, both hydrogen bonding and other non-covalent forces play a critical role in dictating the final supramolecular architecture. While the primary coordination bonds between the metal centers and the ligand form the initial framework, these weaker interactions guide the assembly of these frameworks into higher-order structures.

This compound possesses key functional groups that can participate in various non-covalent interactions. The primary hydrogen bond acceptor sites are the pyridine nitrogen atom and the carbonyl oxygen atom of the amide group. The bulky diisopropyl groups, while sterically hindering, provide numerous C-H bonds that can act as weak hydrogen bond donors. These C-H···O and C-H···N interactions, though individually weak, can collectively contribute significantly to the stability of the crystal lattice.

The principal types of intermolecular contacts are often N···H interactions, which can be the main driving force for crystal assembly. nih.gov The analysis of these interactions is fundamental to understanding and predicting the crystal packing of new materials. mdpi.commdpi.com

Table 1: Potential Non-Covalent Interactions in this compound Crystal Structures

Interaction TypeDonorAcceptorTypical Role in Crystal Packing
Hydrogen BondC-H (isopropyl/pyridine)O (carbonyl)Formation of chains or sheets, linking coordination polymers.
Hydrogen BondC-H (isopropyl/pyridine)N (pyridine)Cross-linking of polymeric chains.
van der WaalsIsopropyl groupsIsopropyl groupsSpace-filling, contributes to overall lattice energy and stability.
π-π StackingPyridine RingPyridine RingCan lead to stacked columnar structures, influencing electronic properties.

Advanced Spectroscopic and Thermal Analysis in Coordination Polymer Research

The characterization of coordination polymers derived from this compound necessitates the use of advanced analytical techniques. Spectroscopic and thermal analysis methods are indispensable for confirming the coordination of the ligand to the metal center, elucidating the nature of this interaction, and determining the stability and decomposition pathways of the resulting materials.

Vibrational and Electronic Spectroscopy for Ligand-Metal Interaction Characterization

Vibrational spectroscopy, primarily Fourier Transform Infrared (FT-IR) spectroscopy, provides direct evidence of ligand coordination. By comparing the spectrum of the free this compound ligand with that of its coordination polymer, specific changes in vibrational frequencies can be identified that are indicative of bonding to a metal ion. The most informative regions in the IR spectrum are typically the C=O stretching frequency of the amide and the ring vibration modes of the pyridine moiety.

Pyridine Ring Vibrations: The pyridine ring has several characteristic vibrational bands. Upon coordination of the pyridine nitrogen to a metal center, the electron density in the ring is altered, typically leading to a blue shift (an increase in wavenumber) of these bands. This shift is a definitive marker for the involvement of the heterocyclic nitrogen in coordination.

Carbonyl Stretch (ν(C=O)): The this compound ligand can potentially act as a bridging ligand by coordinating through both the pyridine nitrogen and the carbonyl oxygen. If the carbonyl oxygen coordinates to a metal ion, its bond order decreases, resulting in a significant red shift (a decrease in wavenumber) of the ν(C=O) band, which typically appears around 1630-1650 cm⁻¹ in the free ligand. The absence of such a shift suggests that the carbonyl group is not involved in coordination.

Electronic spectroscopy (UV-Visible spectroscopy) offers insights into the electronic structure of the metal centers within the coordination polymer. For complexes involving transition metals, the spectra often display weak d-d transition bands. The energy and intensity of these bands are sensitive to the coordination geometry and the nature of the ligand field, providing information about the electronic environment of the metal ion. In some cases, more intense ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may be observed, which are also characteristic of the specific metal-ligand combination. mdpi.com

Table 2: Representative IR Frequency Shifts upon Coordination of this compound

Vibrational ModeTypical Frequency (Free Ligand)Expected Shift upon N-CoordinationExpected Shift upon O-Coordination
Pyridine Ring Breathing~990 cm⁻¹Increase to >1000 cm⁻¹Minimal Change
C=O Stretch~1645 cm⁻¹Minimal ChangeDecrease to <1620 cm⁻¹
C-N Stretch~1370 cm⁻¹Slight IncreaseSlight Decrease

Biological and Medicinal Chemistry Research Utilizing N,n Diisopropylisonicotinamide Scaffolds

Development of Neuropeptide S Receptor (NPSR) Antagonists Based on N,N-Diisopropylisonicotinamide Derivatives

The quest for novel therapeutics targeting the Neuropeptide S (NPS) system has led researchers to explore various chemical scaffolds. Among these, derivatives of this compound have emerged as a promising starting point for the development of potent and selective Neuropeptide S Receptor (NPSR) antagonists. The NPS system is implicated in a range of physiological processes, including arousal, anxiety, and drug-seeking behaviors. Consequently, the development of NPSR antagonists is a significant area of interest for treating conditions such as anxiety disorders and substance abuse.

Initial efforts in the development of NPSR antagonists from this compound focused on the synthesis of a novel core scaffold, the furo[3,4-c]pyridine-1(3H)-one. This was achieved through a synthetic route starting with the ortho-lithiation of this compound, followed by condensation with a ketone to yield an alcohol intermediate. This intermediate then readily cyclizes into a bicyclic lactone upon treatment with aqueous acid.

Structure-activity relationship (SAR) studies have begun to elucidate the key structural features required for potent NPSR antagonist activity in this class of compounds. One of the initial compounds synthesized, featuring a benzyl (B1604629) urea (B33335) moiety, demonstrated antagonist activity. However, modifications to this core structure have revealed important insights.

Key findings from initial SAR studies include:

Conformational Rigidity: The bicyclic furo[3,4-c]pyridine (B3350340) core provides a rigid scaffold, which appears to be beneficial for receptor binding.

Saturation of the Bicyclic Core: Reduction of a double bond within the core structure to both cis and trans isomers was undertaken to explore the impact of conformational changes on activity.

Table 1: SAR of Initial Furo[3,4-c]pyridine-based NPSR Antagonists

CompoundCore StructureR Group on UreaRelative Antagonist Activity
Lead Compound Furo[3,4-c]pyridine-1(3H)-oneBenzylActive
Analog 1 Furo[3,4-c]pyridine-1(3H)-onen-ButylReduced (approx. 50-fold less than SHA-68)

This table is generated based on initial findings and represents a starting point for more extensive SAR exploration.

The limitations of initial lead compounds prompted the identification and optimization of a novel core scaffold: (+)-N-benzyl-3-(2-methylpropyl)-1-oxo-3-phenyl-1H,3H,4H,5H,6H,7H-furo[3,4-c]pyridine-5-carboxamide. This scaffold was developed from the this compound-derived bicyclic lactone intermediate.

The synthetic strategy involved the reduction of the pyridyl ring of the lactone, followed by treatment with a desired isocyanate to yield the final target compounds. This approach allows for the introduction of diversity at the urea functionality, enabling a more thorough exploration of the SAR.

Further optimization efforts have focused on:

Stereochemistry: The stereochemistry of the substituents on the core scaffold is likely to play a crucial role in receptor interaction and antagonist potency.

Replacement of the Phenyl Group: Investigations into replacing the phenyl group with other moieties, such as an isobutyl group, have been initiated to understand the spatial and electronic requirements of the binding pocket.

The identification of this novel furo[3,4-c]pyridine scaffold represents a significant advancement in the development of small-molecule NPSR antagonists, providing a versatile platform for further medicinal chemistry optimization.

While detailed in vivo data for the newly synthesized this compound-derived NPSR antagonists is still emerging, the rationale for their development is strongly supported by the known physiological roles of the NPS-NPSR system. Blockade of the NPSR has been demonstrated to have significant effects in various preclinical models.

For instance, existing NPSR antagonists have been shown to reduce relapse to substances of abuse. This suggests that the novel antagonists derived from this compound could have therapeutic potential in the treatment of addiction. Furthermore, the NPS system is known to be involved in the regulation of anxiety and arousal. Therefore, it is anticipated that these novel antagonists will be evaluated in preclinical models of anxiety and sleep-wake cycles.

The pharmacological evaluation of these new chemical entities will be crucial in determining their therapeutic potential and advancing our understanding of the role of the NPSR in health and disease.

Investigation of this compound in the Context of Nicotine (B1678760) Analogues and Related Bioactive Compounds

The isonicotinamide (B137802) scaffold, of which this compound is a derivative, is a core component of nicotine and has been explored in the design of various bioactive compounds, including those targeting ligand-gated ion channels such as nicotinic acetylcholine (B1216132) receptors (nAChRs).

The development of conformationally restricted analogues of nicotine is a key strategy in medicinal chemistry to enhance selectivity for specific nAChR subtypes and to reduce off-target effects. While direct synthesis of nicotine analogues from this compound is not prominently documented, the isonicotinamide core is fundamental to this area of research. The synthesis of such analogues often involves creating rigid structures that mimic the bioactive conformation of nicotine.

These synthetic efforts aim to "freeze" the conformation of the molecule, which can lead to improved affinity and specificity for a particular receptor subtype. The conformational analysis of these rigid analogues provides valuable insights into the pharmacophore of different nAChRs.

Ligand-gated ion channels (LGICs) are crucial for fast synaptic transmission in the nervous system. Nicotinic acetylcholine receptors are a major family of LGICs and are the primary targets of nicotine. The isonicotinamide moiety is a key structural feature for interaction with the orthosteric binding site of nAChRs.

Research into isonicotinamide derivatives has led to the development of ligands with varying activities at different nAChR subtypes. These activities range from full agonism to partial agonism and antagonism. The exploration of these compounds in various receptor systems provides a deeper understanding of the structure-function relationships of LGICs.

While specific studies focusing on this compound in this context are limited, the broader investigation of isonicotinamide derivatives in the field of LGICs underscores the potential for this chemical class to yield novel modulators of these important receptor systems. The diisopropyl groups in this compound introduce significant steric bulk, which could be exploited to confer selectivity for specific receptor subtypes with larger binding pockets.

Research on this compound's Performance as a Hydrotropic Agent

This compound has been investigated for its potential as a hydrotropic agent, a substance that can enhance the aqueous solubility of poorly soluble compounds. Research in this area has focused on understanding its solubilization capacity in comparison to other related compounds and identifying the structural features that govern its effectiveness.

Comparative Studies on Solubilization Capacity and Factors Influencing Hydrotropic Efficacy, including observed water solubility

Studies comparing the hydrotropic efficacy of various N-substituted nicotinamide (B372718) derivatives have revealed that the performance of this compound is significantly limited by its low water solubility. google.comgoogle.com While the principle of hydrotropy often benefits from a balance of hydrophilic and hydrophobic moieties within the agent, excessive hydrophobicity can be detrimental. In the case of this compound, its poor water solubility, documented to be only 0.05 M, is a primary factor for its suboptimal performance as a hydrotropic agent. google.comgoogle.com

In a comparative study focused on enhancing the solubility of the poorly water-soluble drug paclitaxel (B517696), this compound demonstrated markedly inferior results compared to other N,N-dialkylnicotinamides with smaller alkyl groups. researchgate.net At its maximum soluble concentration (0.05 M), this compound only increased the solubility of paclitaxel to 0.001 mg/mL. researchgate.net This is a negligible increase compared to the significant solubilization achieved with other derivatives.

The following interactive data table provides a comparative view of the paclitaxel solubilization capacity of various nicotinamide derivatives, highlighting the impact of their chemical structure on their hydrotropic performance.

Structural Determinants of Hydrotropic Properties within Isonicotinamide Derivatives

The hydrotropic properties of isonicotinamide derivatives are strongly influenced by the nature of the substituents on the amide nitrogen. google.comresearchgate.net A key determinant of efficacy is the balance between the hydrophobicity of the molecule, which can facilitate interaction with poorly soluble solutes, and its own aqueous solubility, which is necessary for it to function effectively in an aqueous environment. researchgate.netscispace.com

Research indicates a positive correlation between the hydrophobicity of nicotinamide derivatives and their hydrotropic effect, but only up to a point where water solubility is not significantly compromised. scispace.com For instance, the substitution of hydrogen atoms on the amide nitrogen with alkyl groups generally enhances hydrotropic properties. This is demonstrated by the superior performance of N-Methylnicotinamide, N,N-Dimethylnicotinamide, and N,N-Diethylnicotinamide compared to the parent compound, nicotinamide, in solubilizing paclitaxel. researchgate.net N,N-Diethylnicotinamide, in particular, shows a more than 20-fold higher hydrotropic effect than N,N-Dimethylnicotinamide at the same concentration. google.com

However, the case of this compound illustrates the negative impact of excessive hydrophobicity. The bulky isopropyl groups significantly decrease the molecule's water solubility, which in turn leads to its poor performance as a hydrotropic agent. google.com This suggests that while a certain degree of hydrophobicity is beneficial for hydrotropic action, maintaining substantial water solubility (e.g., greater than 2 M) is a critical prerequisite for a nicotinamide derivative to be an effective hydrotrope. scispace.com The structural hierarchy for hydrotropic efficacy among these analogs in solubilizing paclitaxel is as follows: N,N-Diethylnicotinamide > N,N-Dimethylnicotinamide > N-Methylnicotinamide > Nicotinamide > this compound. researchgate.net

Potential Academic Applications and Future Research Directions

Advancements in Metal-Organic Framework (MOF) Design and Targeted Applications

The isonicotinamide (B137802) scaffold is a well-established building block in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The pyridine (B92270) nitrogen and amide oxygen atoms provide excellent coordination sites for metal ions, facilitating the self-assembly of intricate, porous structures. Research into isonicotinamide-based coordination polymers has demonstrated their ability to form diverse architectures, from simple monomers to complex 3D networks, depending on the reaction conditions and the metal centers used. mdpi.com

The incorporation of N,N-Diisopropylisonicotinamide as a ligand in MOF synthesis is a promising future direction. The bulky diisopropyl groups would introduce significant steric hindrance, which could be strategically used to control the framework's topology and pore size. This "reticular synthesis" approach allows for the rational design of MOFs with tailored properties for specific applications. nih.gov For instance, MOFs constructed from isonicotinate (B8489971) derivatives have been patented for their utility in selective CO2 capture, highlighting the potential for these materials in environmental applications. quickcompany.in The specific geometry and electronic nature of the N,N-diisopropyl groups could lead to MOFs with unique adsorption selectivities for gas storage and separation.

Furthermore, the functionalization of MOFs is crucial for targeted applications, such as drug delivery. The inherent properties of the this compound ligand could be harnessed to create MOFs that can encapsulate therapeutic agents and release them in a controlled manner.

Table 1: Examples of Isonicotinamide-Based Coordination Polymers

Compound Name Metal Ion Dimensionality Key Structural Feature Reference
(HPip)₂(Isn) - 0D (Cocrystal) Hydrogen-bonded assembly mdpi.com
[Cu(Pip)₂(Isn)₂] Cu(II) 0D (Monomer) Mononuclear complex mdpi.com

Exploration of Catalytic Properties in this compound-derived Coordination Polymers

Coordination polymers derived from N-donor ligands like isonicotinamide are increasingly being explored for their catalytic activities. The metal nodes within these frameworks can act as active catalytic sites, while the organic linkers can influence substrate accessibility and reaction selectivity.

A significant advancement in this area involves the use of isonicotinamide to stabilize metal nanoparticles for catalysis. In one study, silica (B1680970) supports were functionalized with isonicotinamide (NIC) to anchor and stabilize small, spherical cobalt nanoparticles (CoNPs). researchgate.net These hybrid materials (CoNPs@SBA‐15/NIC) demonstrated high catalytic activity in the hydrogenation of various functional groups, including alkenes, nitriles, and ketones, under relatively mild conditions. The isonicotinamide ligand was crucial for stabilizing the nanoparticles and preventing their aggregation, which is a common cause of catalyst deactivation. researchgate.net

This research provides a strong basis for investigating the catalytic potential of this compound. Using this ligand to create coordination polymers or to functionalize supports could lead to novel catalysts. The electron-donating nature of the diisopropyl groups could modulate the electronic properties of the metal centers, potentially enhancing their catalytic turnover frequency. Moreover, the steric bulk could create specific pockets around the active site, inducing regioselectivity or even stereoselectivity in catalytic transformations.

Table 2: Catalytic Performance of Isonicotinamide-Stabilized Cobalt Nanoparticles in Acetophenone Hydrogenation

Catalyst Substrate Product Selectivity (%) Turnover Number (TON) Reference

Continued Innovation in Drug Discovery and Rational Drug Design

Nicotinamide (B372718) and its isomers, including isonicotinamide, are vital structures in medicinal chemistry. rsc.org Derivatives of this core scaffold have been investigated for a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. nih.govdovepress.com The principle of rational drug design, which leverages knowledge of biological targets to create specific and effective medications, is central to developing new therapeutic agents from this chemical class. chemicalbook.comwikipedia.org

The development of novel nicotinamide derivatives as potential inhibitors of enzymes like VEGFR-2, which is implicated in cancer progression, showcases a key strategy in modern drug discovery. nih.gov Similarly, other derivatives have been synthesized and evaluated as succinate (B1194679) dehydrogenase inhibitors for their fungicidal activity. nih.gov These studies demonstrate that modifications to the core nicotinamide structure can profoundly impact biological activity.

This compound represents an unexplored scaffold within this context. The lipophilic diisopropyl groups would significantly alter the compound's physicochemical properties, such as its solubility and ability to cross cell membranes, which are critical factors in drug efficacy. Future research could involve synthesizing and screening a library of compounds based on the this compound structure to identify new lead compounds for various diseases. In silico modeling and docking studies could predict potential biological targets and guide the rational design of more potent and selective therapeutic agents. nih.gov

Emerging Methodologies in Regioselective and Stereoselective Organic Synthesis

The pyridine ring is a privileged heterocycle in pharmaceuticals and agrochemicals, making the development of methods for its selective functionalization a critical area of research. nih.gov Achieving regioselectivity—the ability to functionalize a specific position on the ring—is a significant challenge that often requires complex synthetic strategies. nih.gov

While direct studies on the role of this compound in directing such reactions are not yet available, the amide functionality itself can influence the reactivity of the pyridine ring. The electronic properties of the N,N-diisopropylamide group could alter the electron density of the pyridine ring, potentially directing C-H activation or other functionalization reactions to specific positions.

In the broader context of stereoselective synthesis, chiral pyridine carboxamides have been used as building blocks for creating complex molecules with specific three-dimensional arrangements. mdpi.com For instance, enantiopure sulfinamides are used as chiral auxiliaries to synthesize N-heterocycles with high stereoselectivity. acs.org Although this compound is achiral, its derivatives could be employed in asymmetric synthesis. Future research could explore its use as a ligand for chiral metal catalysts, where the bulky diisopropyl groups could create a chiral environment around the metal center, enabling the stereoselective synthesis of valuable organic compounds.

Q & A

Basic: What synthetic methodologies are commonly employed for incorporating N,N-Diisopropylisonicotinamide into neuropeptide S receptor antagonists?

Answer:
This compound is frequently used as a precursor in multi-step syntheses of neuropeptide S receptor antagonists. A common approach involves coupling the compound with ketones (e.g., acetophenone, valerophenone) via Procedure A (organometallic addition followed by cyclization). For example, reaction with acetophenone yields intermediates such as 3-(1-hydroxy-1-phenylethyl)-N,N-bis(1-methylethyl)pyridine-4-carboxamide (58% yield), characterized by 1^1H NMR (300 MHz, CDCl3_3) with distinct peaks at δ 0.43–8.93 ppm . Researchers should optimize stoichiometry and reaction time to maximize yields, as variations in ketone substrates influence reaction efficiency.

Basic: What spectroscopic techniques are recommended for characterizing this compound derivatives?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, encapsulated This compound in a Ga4_4L6_6 host shows distinct 1^1H NMR shifts (e.g., δ 7.48–6.22 ppm for aryl protons) due to hydrophobic interactions . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy are complementary for verifying molecular weight and functional groups. Researchers must adhere to NIH reporting standards (e.g., solvent, temperature, and instrument calibration details) to ensure reproducibility .

Advanced: How can researchers optimize reaction conditions to improve yields of this compound-derived intermediates?

Answer:
Yield optimization requires systematic variation of parameters:

  • Catalyst selection : Use organometallic catalysts (e.g., Grignard reagents) to enhance nucleophilic addition efficiency.
  • Temperature control : Maintain sub-ambient temperatures (-10°C to 0°C) during ketone coupling to minimize side reactions .
  • Purification methods : Employ flash chromatography or recrystallization to isolate high-purity intermediates.
    For example, adjusting the stoichiometry of This compound and 2,6-dimethyl-4-heptanone improved yields from 30% to 57% in one study . Statistical tools like Design of Experiments (DoE) can identify critical factors for scalability .

Advanced: What strategies are effective in resolving discrepancies in reported NMR spectral data for encapsulated this compound complexes?

Answer:
Discrepancies often arise from differences in host-guest interactions or measurement conditions. To address this:

  • Standardize encapsulation protocols : Use consistent host concentrations (e.g., Ga4_4L6_6 at 0.1 mM in D2_2O) and temperature (277 K) to replicate shifts observed at δ 7.48–6.22 ppm .
  • Cross-validate with computational models : Compare experimental 1^1H NMR data with density functional theory (DFT) simulations to confirm assignment accuracy.
  • Report metadata : Include solvent, pH, and instrument parameters to enable direct comparisons .

Advanced: How should researchers design preclinical studies involving this compound to align with NIH guidelines?

Answer:
NIH guidelines emphasize transparency and reproducibility. Key steps include:

  • Preclinical checklist : Detail in vitro/in vivo models (e.g., cell lines, animal strains), dosage ranges, and endpoints (e.g., IC50_{50}, toxicity thresholds) .
  • PICOT framework : Structure research questions around Population (e.g., neuronal cells), Intervention (e.g., compound exposure), Comparison (e.g., untreated controls), Outcome (e.g., receptor binding affinity), and Time (e.g., 24-hour assays) .
  • Data validation : Use independent replicates and blinded analysis to mitigate bias, as demonstrated in glioblastoma trial designs .

Advanced: How does encapsulation in supramolecular hosts alter the physicochemical properties of this compound?

Answer:
Encapsulation in water-soluble hosts (e.g., Ga4_4L6_6) induces conformational changes due to hydrophobic confinement. This shifts 1^1H NMR signals (e.g., aryl protons downfield by 0.5–1.2 ppm) and slows amide bond rotation, as evidenced by split peaks in NOESY spectra . Such effects enhance stability against hydrolysis, making encapsulated forms suitable for targeted drug delivery studies. Researchers should compare free and encapsulated compound kinetics using stopped-flow spectroscopy.

Advanced: How can conflicting data on reaction mechanisms involving this compound be reconciled?

Answer:
Contradictions in mechanistic pathways (e.g., radical vs. ionic intermediates) require:

  • Isotopic labeling : Use 13^{13}C or 15^{15}N tracers to track bond formation in intermediates .
  • Kinetic profiling : Monitor reaction progress via time-resolved NMR or LC-MS to identify rate-determining steps.
  • Peer validation : Cross-check findings with independent labs using standardized protocols, as emphasized in focus group methodology .

Basic: What are the key considerations for synthesizing this compound analogs with modified bioactivity?

Answer:

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO2_2) at the pyridine ring to enhance electrophilicity .
  • Steric hindrance : Adjust isopropyl groups to balance solubility and binding affinity.
  • Stereochemical control : Use chiral catalysts to isolate enantiomers, as seen in spirocyclic derivative syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.